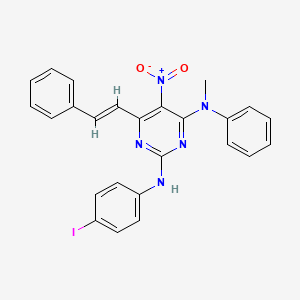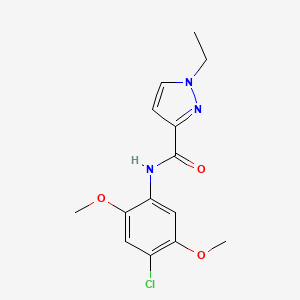![molecular formula C17H15BrN4O B5374015 N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as BAY 43-9006 or Sorafenib, and it has been studied for its potential use in cancer treatment. In
Mécanisme D'action
The mechanism of action of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide involves the inhibition of several protein kinases, including RAF kinases and VEGFR-2. RAF kinases are involved in the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR-2 is involved in angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. By inhibiting these kinases, this compound can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is the process by which cells undergo programmed cell death. It can also inhibit cell proliferation and angiogenesis, as mentioned previously. Additionally, it has been shown to have anti-inflammatory effects and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide in lab experiments is its specificity for RAF kinases and VEGFR-2. This allows researchers to specifically target these proteins and study their effects on tumor growth and angiogenesis. However, one limitation is that it may not be effective in all types of cancer, and its efficacy may vary depending on the genetic makeup of the tumor.
Orientations Futures
There are several future directions for the study of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide. One direction is the development of new compounds that can target additional protein kinases involved in tumor growth and angiogenesis. Another direction is the investigation of combination therapies, where this compound is used in combination with other drugs to enhance its efficacy. Additionally, there is ongoing research into the use of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Méthodes De Synthèse
The synthesis of N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 4-chloro-3-nitrobenzoic acid in the presence of a base. The resulting product is then reduced to the corresponding amine using a reducing agent. The amine is then reacted with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent to yield the final product.
Applications De Recherche Scientifique
N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinases and VEGFR-2, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-16(18)12(2)22(21-11)14-8-6-13(7-9-14)20-17(23)15-5-3-4-10-19-15/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCSBKQUNQREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B5373934.png)

![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)
![7-acetyl-6-[5-(3-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374040.png)